molecular formula C14H13F2NO3S B7639799 2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B7639799
M. Wt: 313.32 g/mol
InChI Key: AINZFWSXTWAVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various conditions, including arthritis, pain, and fever. Diflunisal is a salicylate derivative that works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This compound is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have antiplatelet effects, which may be beneficial in preventing cardiovascular diseases. This compound has been shown to have a longer half-life than other NSAIDs, which may result in a longer duration of action.

Advantages and Limitations for Lab Experiments

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, and its mechanism of action is well understood. However, diflunisal has some limitations in lab experiments. It is a non-selective COX inhibitor, which may result in unwanted side effects. It may also have interactions with other drugs, which may complicate experimental results.

Future Directions

There are several future directions for research on diflunisal. One potential application is in the treatment of Alzheimer's disease. 2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another potential application is in cancer treatment. This compound has been shown to have anti-tumor effects in various types of cancer. Further research is needed to determine the optimal dosage and duration of treatment for diflunisal in these applications.

Synthesis Methods

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide can be synthesized from 2,5-difluorobenzenesulfonyl chloride and 3-hydroxyaniline through a nucleophilic substitution reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties.

properties

IUPAC Name

2,5-difluoro-N-(3-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-9-6-13(16)14(8-12(9)15)21(19,20)17(2)10-4-3-5-11(18)7-10/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINZFWSXTWAVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)N(C)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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